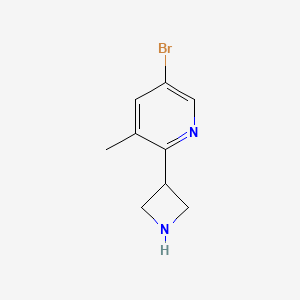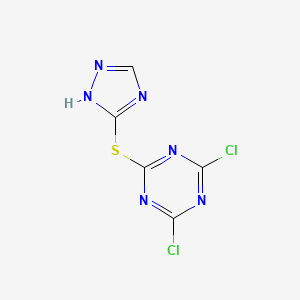
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound that features both triazole and triazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
The synthesis of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2,4,6-trichloro-1,3,5-triazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the triazole-thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazole-thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted triazines and triazoles.
Applications De Recherche Scientifique
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells . The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, disrupting their normal function and leading to cell death or growth inhibition .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine include other triazole and triazine derivatives such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Propriétés
Formule moléculaire |
C5H2Cl2N6S |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
2,4-dichloro-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H2Cl2N6S/c6-2-10-3(7)12-5(11-2)14-4-8-1-9-13-4/h1H,(H,8,9,13) |
Clé InChI |
WXRBYHHQFRFNCU-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)SC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
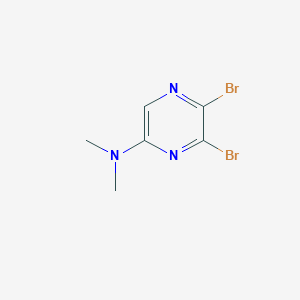
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
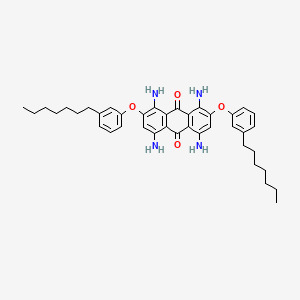

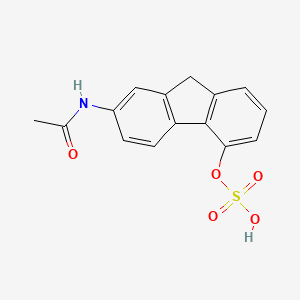


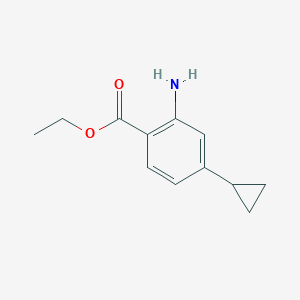

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
